molecular formula C13H18N6O2S B5403539 2-{4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}pyrimidine

2-{4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}pyrimidine

Cat. No. B5403539
M. Wt: 322.39 g/mol
InChI Key: LMBVMMWINKNHQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}pyrimidine is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound is a potent inhibitor of various protein kinases, including the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). It has been extensively studied for its potential in treating various types of cancers, such as non-small cell lung cancer, breast cancer, and pancreatic cancer.

Mechanism of Action

The mechanism of action of 2-{4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}pyrimidine involves the inhibition of protein kinases that are involved in cell signaling pathways. This compound binds to the ATP-binding site of these kinases and prevents their activation, leading to the inhibition of downstream signaling pathways. This ultimately results in the inhibition of cell growth and proliferation in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of protein kinases. This compound has been shown to inhibit the activation of various kinases, including this compound, Vthis compound, and PDGFR, which are involved in cell signaling pathways that regulate cell growth, proliferation, and survival. The inhibition of these kinases ultimately leads to the inhibition of cancer cell growth and proliferation.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}pyrimidine in lab experiments include its potent inhibitory activity against various protein kinases, its ability to overcome drug resistance in cancer cells, and its potential as a targeted therapy for specific types of cancers. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in clinical trials.

Future Directions

There are several future directions for the research and development of 2-{4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}pyrimidine. These include:
1. Further optimization of the chemical structure of this compound to improve its potency and selectivity against specific protein kinases.
2. Investigation of the potential of this compound in combination with other anticancer agents to enhance its efficacy and overcome drug resistance.
3. In vivo studies to determine the pharmacokinetics and pharmacodynamics of this compound and its potential toxicity in animal models.
4. Clinical trials to evaluate the safety and efficacy of this compound in treating specific types of cancers in humans.

Synthesis Methods

The synthesis of 2-{4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}pyrimidine involves the reaction of 4-(1-ethyl-1H-pyrazol-4-yl)benzenesulfonyl chloride with 2-aminopyrimidine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or acetonitrile and is typically carried out under reflux conditions.

Scientific Research Applications

The scientific research application of 2-{4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}pyrimidine is primarily focused on its potential as an anticancer agent. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells by targeting specific protein kinases that are involved in cell signaling pathways. It has also been investigated for its potential in overcoming drug resistance in cancer cells.

properties

IUPAC Name

2-[4-(1-ethylpyrazol-4-yl)sulfonylpiperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O2S/c1-2-18-11-12(10-16-18)22(20,21)19-8-6-17(7-9-19)13-14-4-3-5-15-13/h3-5,10-11H,2,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBVMMWINKNHQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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